5-クロロ-3-(1-メチル-4-ピペリジニル)インドール

説明

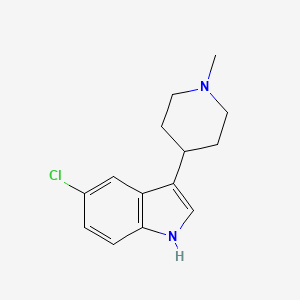

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 5th position and a 1-methyl-4-piperidinyl group at the 3rd position of the indole ring. It is known for its potential biological activities and applications in various fields of scientific research.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the efficacy of 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole derivatives as potential anticancer agents. For instance, a study focused on the design and synthesis of new derivatives demonstrated significant antiproliferative activity against various cancer cell lines including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cells. The compounds exhibited GI50 values ranging from 29 nM to 78 nM, indicating their potency in inhibiting cancer cell growth .

Case Study:

In a comparative analysis, compound derivatives were evaluated for their effectiveness against mutant EGFR/BRAF pathways, with some derivatives outperforming standard treatments like erlotinib . The structure-activity relationship (SAR) indicated that specific substitutions on the indole ring significantly influenced their anticancer properties.

Antibacterial Properties

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole has been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A library of analogues was synthesized, revealing compounds with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial potential .

Case Study:

In a screening campaign, certain derivatives exhibited selective antifungal activity against Cryptococcus neoformans, with MIC values demonstrating non-toxic profiles towards human cells . This highlights the compound's promise as a lead structure for developing new antimicrobial agents.

Neuropharmacology

Research has also explored the role of this compound in neuropharmacology, particularly as a serotonin receptor agonist. Variants of the compound have shown affinity for the 5-HT6 receptor, which is implicated in various neurological disorders . The structure-activity relationship studies suggest that modifications to the piperidine moiety can enhance receptor binding affinity.

作用機序

Target of Action

Indole derivatives, in general, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

It’s worth noting that certain indole derivatives have been found to inhibit both egfr and braf v600e .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

生化学分析

Biochemical Properties

5-Chloro-3-(1-methyl-4-piperidinyl)indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of 5-Chloro-3-(1-methyl-4-piperidinyl)indole on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloro-3-(1-methyl-4-piperidinyl)indole can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-3-(1-methyl-4-piperidinyl)indole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, 5-Chloro-3-(1-methyl-4-piperidinyl)indole has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it may activate or inhibit receptors involved in cell signaling, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-3-(1-methyl-4-piperidinyl)indole can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Chloro-3-(1-methyl-4-piperidinyl)indole remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses .

Dosage Effects in Animal Models

The effects of 5-Chloro-3-(1-methyl-4-piperidinyl)indole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Chloro-3-(1-methyl-4-piperidinyl)indole is effective without causing harm.

Metabolic Pathways

5-Chloro-3-(1-methyl-4-piperidinyl)indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, 5-Chloro-3-(1-methyl-4-piperidinyl)indole may affect metabolic flux and metabolite levels, further modulating cellular function .

Transport and Distribution

The transport and distribution of 5-Chloro-3-(1-methyl-4-piperidinyl)indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in specific tissues, where it exerts its biochemical effects . Transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp) play a crucial role in the cellular uptake and distribution of 5-Chloro-3-(1-methyl-4-piperidinyl)indole. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Chloro-3-(1-methyl-4-piperidinyl)indole is essential for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence the localization of 5-Chloro-3-(1-methyl-4-piperidinyl)indole, directing it to specific organelles or compartments. These localization patterns are critical for the compound’s biochemical activity and overall efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and 1-methyl-4-piperidinol.

Formation of Intermediate: The 1-methyl-4-piperidinol is converted to its corresponding chloride using reagents like thionyl chloride or phosphorus trichloride.

Nucleophilic Substitution: The intermediate chloride reacts with 5-chloroindole under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.

Industrial Production Methods

Industrial production of 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include dimethylformamide (DMF) and toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

化学反応の分析

Types of Reactions

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium carbonate in DMF.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

類似化合物との比較

Similar Compounds

5-Chloroindole: Lacks the 1-methyl-4-piperidinyl group.

3-(1-Methyl-4-piperidinyl)indole: Lacks the chlorine atom at the 5th position.

5-Bromo-3-(1-methyl-4-piperidinyl)indole: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole is unique due to the presence of both the chlorine atom and the 1-methyl-4-piperidinyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

生物活性

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes existing research findings on the biological activity of this compound, presenting data on its antiproliferative effects, structure-activity relationships, and mechanisms of action.

The compound 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole belongs to the indole family, which is known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their anticancer properties, and modifications to their structure can significantly affect their biological efficacy.

Antiproliferative Activity

Research has demonstrated that 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole exhibits significant antiproliferative activity against various cancer cell lines. In a study focused on derivatives of 5-chloro-indole, it was found that compounds with similar structures displayed GI50 values (concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against different cancer cell lines including MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and A-549 (lung cancer) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole | TBD | TBD |

| Compound 3e (R = m-piperidin-1-yl) | 29 | Panc-1 |

| Compound 3a (R = H) | 35 | MCF-7 |

| Compound 4b (R = p-pyrrolidin-1-yl) | 68 | A-549 |

The mechanism through which 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole exerts its biological effects involves the inhibition of critical signaling pathways associated with cancer progression. Specifically, it has been shown to inhibit mutant forms of EGFR (Epidermal Growth Factor Receptor) and BRAF pathways, which are often implicated in various cancers . The binding interactions of this compound within the active site of these proteins suggest that it forms critical hydrogen bonds and hydrophobic interactions, enhancing its inhibitory efficacy.

Structure-Activity Relationship (SAR)

The structure of 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole is pivotal in determining its biological activity. Variations in the piperidine moiety significantly influence the compound's potency. For instance, substituting the methyl group with other alkyl groups can lead to variations in GI50 values, indicating that specific substitutions can enhance or diminish activity against cancer cells .

Table 2: Structure-Activity Relationships

| Substitution | GI50 (nM) | Activity Change |

|---|---|---|

| m-piperidin-1-yl | 29 | Most potent |

| p-piperidin-1-yl | 42 | Less potent |

| H | TBD | Variable |

Case Studies

Several studies have highlighted the effectiveness of indole derivatives in preclinical models:

- In Vivo Efficacy : In animal models, compounds similar to 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole have shown promising results in reducing tumor size and improving survival rates. For example, one study reported a significant reduction in tumor weight when treated with an indole derivative at a dosage of 25 mg/kg .

- Mechanistic Insights : Further mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through activation of caspase pathways, highlighting their potential as effective anticancer agents .

特性

IUPAC Name |

5-chloro-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGVFOXMUYGAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465152 | |

| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301856-30-4 | |

| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。